9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Overview
Description
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of an amino group at the 9th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 1st position of the tetrahydroacridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Hydroxylation: The amino group at the 9th position and the hydroxyl group at the 1st position can be introduced through selective amination and hydroxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 1st position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various trifluoromethyl derivatives.
Scientific Research Applications
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with biological macromolecules.
Biological Studies: Used as a fluorescent probe to study cellular processes and molecular interactions.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with DNA and proteins. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a DNA intercalator and fluorescent probe.
Quinacrine: An antimalarial drug with a similar acridine structure.
Acriflavine: Used as an antiseptic and also possesses DNA intercalating properties.
Uniqueness: 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where enhanced cellular uptake and stability are desired.
Properties
IUPAC Name |
9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXMERFRYSFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909065 | |
Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104628-17-3 | |
Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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